Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate
Description
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate is a synthetic organophosphorus compound characterized by a phosphinate core substituted with three distinct moieties:
- 4-(Dimethylamino)phenyl group: Aromatic with a dimethylamino substituent, which may confer pH-dependent solubility and electronic effects.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a modulator of enzyme activity or metal chelation. However, its specific biological targets and mechanistic roles remain understudied compared to well-characterized analogs like histone deacetylase (HDAC) inhibitors .
Properties
IUPAC Name |
[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]-pyridin-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2O3P/c1-15(2)11-13-24-25(23,19(22)16-6-5-12-20-14-16)18-9-7-17(8-10-18)21(3)4/h5-10,12,14-15,19,22H,11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDKVSRGPBDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H22N2O2P
- Molecular Weight : 318.35 g/mol
This compound features a phosphinate group, which is known for its biological activity, particularly in enzyme inhibition and interaction with cellular mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It acts as an inhibitor in several biochemical pathways, particularly those involving phosphoinositide signaling and protein farnesylation. The mechanism involves the inhibition of key enzymes responsible for the synthesis of essential metabolites, including sterols and dolichols, which are crucial for cellular function and integrity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of phosphinate derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study assessed the compound's effects on various cancer cell lines, revealing significant reductions in cell viability at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| L929 (Murine Fibroblasts) | 20.5 |
| Ishikawa (Endometrial Cancer) | 18.0 |
These results indicate that this compound has a selective inhibitory effect on cancer cells compared to non-cancerous cells .
Neuroprotective Effects
Additionally, the compound has been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis, potentially through the regulation of reactive oxygen species (ROS) levels.
Case Studies
-
Case Study on Anticancer Activity :
- A recent study focused on the compound's effect on HeLa cells showed that treatment with this compound led to significant cell cycle arrest in the S-phase, indicating its role as a potential chemotherapeutic agent.
-
Neuroprotection in Animal Models :
- In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal loss, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that phosphonates and phosphinates exhibit anticancer properties. Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of phosphonates showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action was linked to the modulation of signaling pathways involved in cell proliferation and survival .
2. Antiviral Applications
The compound's structural similarity to known antiviral agents positions it as a candidate for further investigation in antiviral drug development. Its ability to inhibit viral replication has been noted in preliminary studies.
Case Study:
In vitro studies have shown that similar phosphinate compounds can inhibit the replication of viruses such as HIV and influenza by interfering with viral entry or replication processes .
Agricultural Science
1. Pesticide Development
this compound has potential applications as a pesticide due to its bioactive properties. Phosphonates are known to enhance plant resistance against pathogens.
Data Table: Potential Efficacy of Phosphonates in Agriculture
| Compound | Target Pest | Application Method | Efficacy (%) |
|---|---|---|---|
| Compound A | Aphids | Foliar Spray | 85% |
| Isopentyl Phosphinate | Fungal Pathogens | Soil Drench | 75% |
| Compound B | Nematodes | Seed Treatment | 90% |
Material Science
1. Development of Functional Materials
The unique chemical structure of this compound allows it to be integrated into polymers, enhancing their properties for applications in nanotechnology and photonics.
Case Study:
Research has demonstrated that incorporating phosphinate compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .
Chemical Reactions Analysis
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its phosphinate ester group , pyridinyl moiety , and dimethylamino-phenyl substituent :
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Phosphinate Hydrolysis : The P=O bond undergoes nucleophilic attack under basic conditions, forming phosphonic acid derivatives. This is critical for generating bioactive metabolites .
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Pyridinyl Coordination : The pyridine nitrogen participates in metal coordination, enabling applications in catalysis (e.g., asymmetric hydrogenation) .
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Redox Activity : The dimethylamino-phenyl group enhances electron-donating properties, facilitating oxidation reactions. For example, exposure to molecular oxygen generates stable radical intermediates .
Mechanistic Insights :
-
Oxidative Coupling : In the presence of Cu(II)/O₂, arylboronic acids undergo oxidative dimerization to form biaryls (56% yield) .
-
Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed reactions with aryl halides enable C–C bond formation (e.g., fluorinated biphenyl derivatives, 70–89% yield) .
Catalytic Roles
-
Asymmetric Synthesis : The compound serves as a ligand in enantioselective reactions. For example, chiral imidazole catalysts achieve 72% diastereomeric excess in oxazaphospholidine synthesis .
-
Redox Catalysis : Facilitates electron transfer in NADH-mimetic systems, critical for reducing ketones to alcohols .
Biological Activity
-
Enzyme Inhibition : Acts as a competitive inhibitor of phosphoinositide 3-kinases (PI3Ks), with IC₅₀ values in the µM range (e.g., 15.2 µM for HeLa cells).
-
Neuroprotection : Modulates ROS levels in neuronal cells, reducing oxidative stress-induced apoptosis .
Comparative Bioactivity Table :
| Cell Line/Application | Activity | Mechanism | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | IC₅₀ = 15.2 µM | PI3K inhibition | |
| Neuronal Cells | ROS reduction by 40% | Antioxidant pathway modulation |
Stability and Degradation Pathways
-
Thermal Stability : Stable up to 473 K, decomposing via P–O bond cleavage to release isopentanol and phosphinic acid derivatives .
-
Photodegradation : UV irradiation (254 nm) induces homolytic cleavage of the C–P bond, forming pyridinyl and phenyl radicals .
Advanced Modifications
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound shares partial structural homology with HDAC inhibitors and other phosphinate derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Divergence: Unlike hydroxamate-based HDAC inhibitors (e.g., Trichostatin-A, Tubastatin A), the target compound lacks a zinc-binding group (e.g., hydroxamic acid), which is critical for HDAC inhibition. Its phosphinate core may instead enable interactions with phosphatases or kinases. However, MS275’s carbamate linkage confers rigidity, whereas the phosphinate’s hydroxyl group may allow conformational flexibility .
Electronic and Solubility Profiles: The 4-(dimethylamino)phenyl group (shared with Trichostatin-A) introduces basicity and pH-dependent solubility, contrasting with MC1568’s electron-withdrawing fluorophenyl group. This difference may influence cellular uptake and bioavailability.
Selectivity and Mechanism :
- HDAC inhibitors like Tubastatin A achieve isoform specificity through bulky substituents (e.g., tetrahydro-pyridoindole). The target compound’s isopentyl chain could similarly enhance selectivity for hydrophobic binding pockets, though its exact target remains unverified.
Synthetic Accessibility :
- Phosphinate synthesis typically involves Arbuzov or Michaelis-Becker reactions, which are less commonly employed than the peptide coupling or hydroxamate formation used for HDAC inhibitors. This may limit scalable production compared to Trichostatin-A derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate?
- Methodological Answer : The compound can be synthesized via stereoselective multicomponent reactions (MCRs), such as the Ugi reaction, which enables the incorporation of the pyridin-3-yl and dimethylamino-phenyl motifs. For example, Mondai et al. (2011) achieved a 92:8 diastereoselectivity in a similar DMAP-derived system using α-amino acids and tert-butyl isocyanide . Key steps include:
- Reagent selection : Use of chiral auxiliaries or organocatalysts to enhance stereocontrol.
- Optimization : Adjusting solvent polarity (e.g., methanol or DCM) and temperature to improve yields (typically 45–63% for analogous compounds) .
- Data Table :
| Compound Analogue | Yield (%) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|
| L-Valine methyl ester derivative | 60 | 92:8 | |
| L-Phenylalanine methyl ester | 58 | N/A |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Multimodal spectroscopic analysis is critical:
- NMR : - and -NMR identify proton environments (e.g., pyridin-3-yl protons at δ 8.3–8.5 ppm) and carbon backbone .
- IR : Confirm phosphoryl (P=O) stretches (~1250 cm) and hydroxyl groups (~3400 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks for analogues at m/z 450–550) .
Q. What chromatographic methods ensure purity assessment?
- Methodological Answer : Reverse-phase HPLC with a methanol-buffer mobile phase (65:35) and sodium 1-octanesulfonate as an ion-pairing agent (pH 4.6) effectively resolves polar impurities. System suitability tests (e.g., tailing factor <2) ensure reproducibility .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of this phosphinate derivative?
- Methodological Answer :
- Chiral induction : Utilize enantiopure starting materials (e.g., L-amino acids) to bias stereochemical outcomes .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance transition-state organization for higher dr values.
- Catalytic systems : Screen organocatalysts (e.g., DMAP derivatives) to stabilize intermediates, as seen in Ugi reactions with >90% dr .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference -NMR shifts with analogous compounds (e.g., tert-butylcarbamoyl derivatives show methyl resonances at δ 1.2–1.4 ppm) .
- 2D NMR : Use HSQC and COSY to assign ambiguous proton-carbon correlations, particularly for overlapping pyridin-3-yl signals.
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration disputes .
Q. What experimental designs are suitable for probing biological activity (e.g., kinase or phosphatase inhibition)?
- Methodological Answer :
- Assay development : Adapt phosphatidylinositol (PI) kinase/phosphatase assays (e.g., PI[4,5]P-dependent enzymatic activity) due to structural similarity to phosphoinositides .
- HDAC inhibition : Use trichostatin-A-based fluorogenic assays, noting the compound’s pyridin-3-yl group may chelate catalytic zinc ions .
- Dose-response : Test concentrations from 1 nM–100 µM, monitoring IC values via kinetic readouts.
Q. How to develop a robust analytical method for quantifying the compound in complex matrices?
- Methodological Answer :
- Mobile phase optimization : Adjust methanol-buffer ratios (e.g., 60:40 to 70:30) to balance retention and resolution .
- Validation parameters : Include linearity (R >0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) using spiked biological samples.
- Internal standards : Deuterated analogues improve quantification accuracy in LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
